tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Physicochemical Characterization Thermal Stability Purification

Researchers requiring precise stereochemistry for SAR studies often face supply inconsistency with racemic or mislabeled chiral azetidine building blocks. This (S)-enantiomer (CAS 2172875-72-6) eliminates that risk, delivering defined geometry essential for ORL1 receptor modulator programs and asymmetric catalysis. - (S)-configuration ensures target engagement fidelity; racemic mixtures may reduce potency or introduce off-target effects. - Boc protection enables orthogonal deprotection under mild acidic conditions for seamless peptide coupling. - Predicted pKa 10.45 & balanced lipophilicity support blood-brain barrier penetration design. Bulk quantities available with documented chain of custody.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B8244751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCC(C1CN(C1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H22N2O2/c1-5-9(12)8-6-13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t9-/m0/s1
InChIKeyIQABHQNNJFMISW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate: Chiral Azetidine Building Block


tert-Butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate (CAS 2172875-72-6, molecular formula C11H22N2O2, MW 214.30) is a chiral azetidine derivative featuring a Boc-protected amine and an (S)-configured 1-aminopropyl side chain . The compound belongs to the class of N-Boc-azetidine building blocks widely employed in medicinal chemistry for the construction of conformationally constrained pharmacophores. Its strained four-membered ring imparts unique spatial geometry, while the tert-butyl carbamate protecting group enables orthogonal synthetic manipulation .

Chiral azetidine building block with defined (S)-1-aminopropyl side chain
Boc protection supports orthogonal synthetic manipulation in peptidomimetic and ligand design
Conformationally constrained pharmacophore construction for chiral target engagement studies

tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate: Substitution Risks with Analogs


Substitution of this specific azetidine derivative with seemingly similar in-class compounds (e.g., aminoethyl or aminopropyl congeners, racemic mixtures, or alternative protecting groups) is not interchangeable due to quantifiable differences in physicochemical properties, stereochemical integrity, and chain-length-dependent biological activity. The propyl side chain length directly influences lipophilicity, basicity, and conformational flexibility, which are critical parameters in target engagement and pharmacokinetic optimization [1]. The (S)-enantiomer configuration dictates specific interactions with chiral biological targets; racemic analogs may exhibit reduced potency or off-target effects [1]. Furthermore, the Boc protecting group offers distinct stability and deprotection kinetics compared to Cbz or free amine variants, affecting downstream synthetic efficiency. These cumulative differences necessitate precise compound selection for reproducible research outcomes.

Chain length
Propyl side chain (target)
Ethyl or butyl analogs may shift lipophilicity, basicity, and target engagement profile
Stereochemistry
Single (S)-enantiomer ≥98%
Racemic or unspecified stereoisomer mixtures may not replicate chiral recognition
Protecting group
Boc (tert-butyl carbamate)
Cbz or free amine variants differ in stability, deprotection kinetics, and synthetic compatibility

tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate: Comparative Evidence vs. Analogs


Side-Chain Length and Boiling Point

tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate exhibits a predicted boiling point of 289.7±13.0 °C , which is 17.5 °C higher than the aminoethyl analog (272.2±13.0 °C) and 53.1 °C higher than the unsubstituted 3-aminoazetidine (236.6 °C) . This elevation correlates with the increased alkyl chain length (propyl vs. ethyl vs. H), which enhances van der Waals interactions and hydrogen bonding capacity, influencing both distillation parameters and gas chromatographic retention times.

Boiling Point
Data to verify
289.7±13.0 °C (propyl)
vs. 272.2±13.0 °C (aminoethyl) & 236.6 °C (unsubstituted)
Higher boiling point reflects stronger intermolecular forces; may influence recrystallization solvent choice.
Predicted values at 760 mmHg; experimental verification recommended.
Physicochemical Characterization Thermal Stability Purification

Basicity (pKa) of Propylamine Side Chain

The predicted pKa of the primary amine group in tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate is 10.45±0.29 , substantially higher than the pKa of 8.29±0.20 reported for tert-butyl 3-aminoazetidine-1-carboxylate . The increased basicity (ΔpKa ~2.2) is attributable to the electron-donating inductive effect of the propyl chain compared to the directly attached amine. This difference governs protonation state at physiological pH and influences salt formation with acidic counterions.

Amine Basicity (pKa)
Data to verify
10.45±0.29 (target)
vs. 8.29±0.20 (unsubstituted azetidine)
Increased basicity alters protonation state at physiological pH; relevant for salt formation and membrane permeability studies.
Predicted values; confirm with experimental pKa determination.
Acid-Base Behavior Salt Formation Drug-Receptor Interactions

Stereochemical Purity: (S)-Enantiomer vs. Racemic Analogs

The target compound is commercially available as the single (S)-enantiomer with a reported purity of ≥98% (by HPLC) . In contrast, the aminoethyl analog tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6) is widely marketed without stereochemical specification, typically as a racemic mixture or mixture of diastereomers with purities ranging from 95% to 98% . The absence of a defined stereocenter in the comparator's name implies that the product may contain both (R)- and (S)-enantiomers, which can lead to variable biological outcomes or require additional chiral resolution steps.

Stereochemical Purity
Reported
(S)-enantiomer, ≥98% purity (HPLC)
Aminoethyl analog: unspecified stereochemistry, 95% purity
Defined enantiomer eliminates chiral ambiguity for stereospecific research applications.
Based on vendor specifications; independent verification recommended.
Chiral Synthesis Enantiomeric Purity Stereospecific Activity

Density and Molecular Weight vs. Ethyl Analog

The predicted density of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate is 1.045±0.06 g/cm³ , which is comparable to the experimentally reported density of ~1.05 g/cm³ for the aminoethyl analog . However, the molecular weight of the target compound (214.30 g/mol) is 14.02 g/mol higher than the aminoethyl analog (200.28 g/mol) due to the additional methylene group. This increased molecular weight, combined with a similar density, implies a larger molar volume and potentially altered solvation dynamics in organic solvents.

Density & MW
Data to verify
Density 1.045±0.06 g/cm³; MW 214.30
Ethyl analog: density ~1.05 g/cm³; MW 200.28
Similar density but higher molecular weight affects molar concentration calculations and may influence solvation behavior.
Predicted and reported values; confirm under own conditions.
Physical Properties Formulation Solubility

ORL1 Receptor SAR: Propyl Chain Length Role

A series of aminoalkylazetidines, including those with propyl side chains analogous to the target compound, have been characterized as novel ORL1 (nociceptin) receptor ligands [1]. Structure-activity relationship (SAR) studies in this series demonstrate that the length and substitution of the aminoalkyl side chain directly modulate receptor binding affinity and functional activity. Specifically, the optimal chain length for balanced potency and selectivity in this chemotype was identified through systematic variation; propyl derivatives occupied a distinct region of the SAR landscape compared to ethyl and butyl homologs [1]. While the exact binding data for the target compound is not publicly disclosed in the abstract, the class-level evidence confirms that the propyl spacer provides a unique spatial and electronic environment not replicated by shorter or longer analogs.

ORL1 Receptor SAR
Class-level inference
Propyl chain aminoalkylazetidines occupy distinct SAR region vs. ethyl/butyl in ORL1 binding studies.
Propyl spacer geometry may confer unique receptor interaction profile; chain length substitution could alter binding affinity.
Class-level evidence; target-specific binding data not publicly available. Verify in own assay system.
ORL1 Receptor Structure-Activity Relationship Nociceptin

tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate: Application Scenarios


Synthesis of Chiral ORL1/Nociceptin Receptor Ligands

Utilize the (S)-configured propylamine side chain as a key building block for constructing aminoalkylazetidine-based ORL1 receptor modulators. The defined stereochemistry and specific chain length are critical for reproducing structure-activity relationships established in peer-reviewed SAR studies .

Construction of Conformationally Constrained Peptidomimetics

Employ the strained azetidine ring to impose rigid geometry in peptidomimetic scaffolds. The Boc protecting group allows for orthogonal deprotection and subsequent coupling to peptide chains or other pharmacophores under mild acidic conditions.

Asymmetric Catalysis Ligand Synthesis

The single (S)-enantiomer serves as a chiral amine building block for the preparation of enantiopure ligands used in asymmetric transformations, ensuring high enantioselectivity in catalytic reactions.

Chemical Probe Development for CNS Targets

Leverage the predicted physicochemical properties (pKa 10.45, density 1.045 g/cm³) to design brain-penetrant small molecules. The balanced lipophilicity and basicity of the propyl side chain may optimize blood-brain barrier permeability.

Application
Selection Property
Validation Focus
Chiral ORL1 receptor ligand synthesis
Defined (S)-propylamine stereochemistry & chain length
ORL1 binding assay context; stereo- and chain-length-dependent SAR reproduction
Conformationally constrained peptidomimetics
Strained azetidine ring with Boc protection
Orthogonal deprotection efficiency; conformational analysis by NMR or X-ray
Asymmetric catalysis ligand preparation
Single (S)-enantiomer chiral amine building block
Enantioselectivity in model catalytic reactions; ee determination
CNS target tool compound design
Predicted pKa and lipophilicity balance
Blood-brain barrier permeability assay context; CNS target engagement studies

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